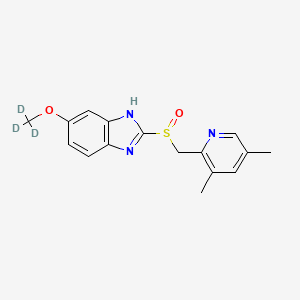

4-Desmethoxy Omeprazole-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Desmethoxy Omeprazole-d3 is a deuterated derivative of 4-Desmethoxy Omeprazole, which is an active metabolite of Omeprazole. Omeprazole is a well-known proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders . The deuterated version, this compound, is often used in scientific research due to its stability and unique properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Desmethoxy Omeprazole-d3 involves the deuteration of 4-Desmethoxy Omeprazole. The general synthetic route includes the following steps:

Starting Material: The synthesis begins with 4-Desmethoxy Omeprazole.

Deuteration: The compound undergoes deuteration, where hydrogen atoms are replaced with deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of 4-Desmethoxy Omeprazole are synthesized.

Deuteration: The bulk material is then subjected to deuteration using deuterated reagents in industrial reactors.

Análisis De Reacciones Químicas

Types of Reactions

4-Desmethoxy Omeprazole-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: The compound can undergo substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peroxyacetic acid.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles are used under controlled conditions.

Major Products

The major products formed from these reactions include:

Sulfoxides: Formed from oxidation reactions.

Sulfides: Formed from reduction reactions.

Substituted Derivatives: Formed from substitution reactions.

Aplicaciones Científicas De Investigación

4-Desmethoxy Omeprazole-d3 has several scientific research applications, including:

Mecanismo De Acción

4-Desmethoxy Omeprazole-d3 exerts its effects by inhibiting the gastric H+/K+ ATPase pump, similar to Omeprazole. This inhibition reduces gastric acid secretion, providing relief from acid-related disorders. The compound targets the proton pump in the stomach lining, blocking the final step of acid production .

Comparación Con Compuestos Similares

Similar Compounds

Omeprazole: The parent compound, widely used as a proton pump inhibitor.

Esomeprazole: An enantiomer of Omeprazole with similar effects.

Pantoprazole: Another proton pump inhibitor with a different chemical structure.

Uniqueness

4-Desmethoxy Omeprazole-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in metabolic research. Its deuterium atoms make it a valuable tool in tracing metabolic pathways and understanding the pharmacokinetics of Omeprazole derivatives .

Actividad Biológica

4-Desmethoxy Omeprazole-d3 is a deuterated metabolite of Omeprazole, a widely used proton pump inhibitor (PPI) that reduces gastric acid secretion. This compound has garnered attention in pharmacological research due to its unique properties and potential applications in understanding drug metabolism and therapeutic efficacy.

Target and Mode of Action

This compound primarily targets the gastric H+/K+ ATPase pump , inhibiting its activity, which leads to a significant reduction in gastric acid secretion. This mechanism is similar to that of its parent compound, Omeprazole, where it acts as a competitive inhibitor of the proton pump .

Biochemical Pathways

The inhibition of gastric acid secretion by this compound affects various biochemical pathways, particularly those involved in digestion and drug metabolism. The interaction with CYP2C19 , an enzyme responsible for metabolizing many drugs, also highlights the compound's role in influencing drug interactions and metabolic pathways .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including:

- Absorption : Well absorbed in the gastrointestinal tract.

- First-Pass Metabolism : Subject to extensive first-pass metabolism, which can influence its bioavailability and efficacy.

- Stability : The deuterated nature of this compound enhances its stability compared to non-deuterated forms, making it suitable for precise metabolic studies .

Biological Activity

The biological activity of this compound is characterized by several key effects:

- Reduction of Gastric Acidity : By inhibiting the proton pump, it effectively lowers gastric acidity, which can be beneficial in treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers .

- CYP2C19 Inhibition : It shows competitive inhibition of CYP2C19 with a Ki value ranging from 2 to 6 μM, impacting the metabolism of co-administered drugs .

- Antimicrobial Activity : Preliminary studies suggest that Omeprazole and its metabolites may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria .

Study on Metabolite Profiling

A notable study investigated the pharmacokinetics and metabolic profiles of Omeprazole and its stable isotope D3–omeprazole in mice. Various administration routes (intraperitoneal, intravenous, and oral) were employed to assess differences in metabolite profiles across different tissues:

- Metabolite Identification : A total of 17 metabolites were identified using LC-MS methods, revealing distinct profiles based on the administration route. This study provided insights into the central nervous system (CNS) effects of Omeprazole metabolites .

| Administration Route | Key Findings |

|---|---|

| Intraperitoneal | Higher concentration of certain metabolites in plasma compared to brain tissue. |

| Intravenous | Rapid distribution observed with significant metabolite presence in both brain and plasma. |

| Oral | Metabolites showed varied profiles with notable differences between brain and plasma concentrations. |

Implications for Drug Interactions

Research has highlighted the potential for drug-drug interactions involving CYP2C19 substrates when co-administered with this compound. This emphasizes the importance of considering genetic polymorphisms affecting CYP2C19 activity when prescribing medications that may interact with PPIs .

Propiedades

IUPAC Name |

2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuteriomethoxy)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-10-6-11(2)15(17-8-10)9-22(20)16-18-13-5-4-12(21-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXZYNHJPJEPAE-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=C(C=C(C=N3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.